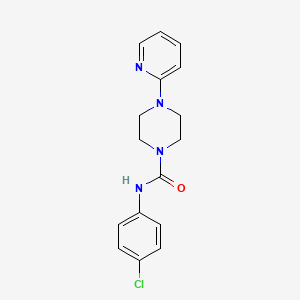

N-(4-chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c17-13-4-6-14(7-5-13)19-16(22)21-11-9-20(10-12-21)15-3-1-2-8-18-15/h1-8H,9-12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBUNPBLRPYGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves the reaction of 4-chlorophenylamine with 2-chloropyridine in the presence of a base to form the intermediate 4-(pyridin-2-yl)piperazine. This intermediate is then reacted with isocyanate to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System (CNS) Disorders

The compound has been investigated for its effects on various CNS disorders, including anxiety and depression. Preliminary studies suggest that it may act as an antagonist at certain neurotransmitter receptors, such as serotonin and dopamine receptors. This mechanism is crucial for developing treatments targeting mood disorders and other psychological conditions.

2. Antagonistic Activity

Research indicates that N-(4-chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide may exhibit antagonist activity at muscarinic receptors, which are implicated in neurological diseases such as Alzheimer's Disease and Lewy Body Dementia . This makes it a candidate for further exploration in therapeutic applications aimed at cognitive enhancement or neuroprotection.

This compound has shown promise in various biological assays:

- Binding Affinity Studies : Interaction studies focus on its binding affinity to neurotransmitter receptors, which are critical for understanding its pharmacodynamics and potential side effects.

- In Vitro Assays : These assays help elucidate the compound's mechanism of action, providing insights into how it modulates receptor activity.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy of this compound:

- Anxiety Models : In preclinical models of anxiety, this compound demonstrated significant anxiolytic effects, suggesting its potential as a therapeutic agent for anxiety disorders.

- Neuroprotective Effects : Research has indicated that it may offer neuroprotective benefits in models of neurodegeneration, highlighting its relevance in treating diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide depends on its specific biological target. In medicinal chemistry, piperazine derivatives often interact with receptors or enzymes, modulating their activity. The presence of the chlorophenyl and pyridinyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, pyridine/heterocyclic system, or linker groups. These modifications influence molecular weight, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparisons

*Calculated from molecular formula C16H15ClN4O. †Estimated based on quinazolinone-methyl structure.

Pharmacological Profiles

- TRPM8 Inhibition : BCTC () is a well-characterized TRPM8 antagonist, with its 3-chloropyridin-2-yl and tert-butyl groups enhancing hydrophobic interactions in the channel’s binding pocket . The target compound lacks these substituents, which may reduce its TRPM8 affinity.

- Dopamine Receptor Selectivity : CJB 090 () demonstrates high D3 receptor selectivity (>1000-fold over D2 receptors) due to its extended benzamide linker and dichlorophenyl group . The carboxamide linker in the target compound may similarly contribute to receptor interactions, though substituent positioning (e.g., 4-chlorophenyl vs. 2,3-dichlorophenyl) likely modulates selectivity.

Physicochemical Properties

- Melting Points: Quinazolinone derivatives (e.g., A6: 189.8–191.4°C) exhibit higher melting points than purine analogs (Compound 60: 120–122°C), suggesting stronger crystal lattice interactions due to planar heterocycles .

Structure-Activity Relationship (SAR) Insights

- Critical Linker Groups : The carboxamide carbonyl is essential for D3 receptor selectivity; its removal reduces binding affinity by >100-fold () .

- Substituent Positioning : Chlorine at the 4-position on the phenyl ring (target compound) vs. 2,3-dichloro (CJB 090) alters steric and electronic interactions with receptor pockets .

- Heterocyclic Diversity: Pyridine, quinazolinone, and purine moieties dictate target engagement, with pyridin-2-yl favoring ion channel interactions and purines/biaryls偏向 neurotransmitter receptors .

Biological Activity

N-(4-chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential pharmacological properties. This compound features a chlorophenyl group and a pyridine moiety, which contribute to its biological activity by enhancing its interaction with various receptors and enzymes. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's design allows it to interact with multiple biological targets, making it a valuable scaffold in medicinal chemistry. The piperazine core is known for its versatility in drug development, particularly in the context of neuropharmacology and anti-inflammatory agents.

The mechanism of action for this compound primarily involves its binding affinity to various receptors. The presence of the chlorophenyl and pyridinyl groups enhances the compound's ability to modulate receptor activity, potentially leading to antidepressant effects and anti-inflammatory actions.

Key Mechanisms:

- Receptor Interaction : The compound has been shown to bind to serotonin receptors, which are implicated in mood regulation.

- Enzyme Modulation : It may also interact with various enzymes involved in neurotransmitter metabolism, thus influencing synaptic transmission.

Biological Activity

This compound exhibits a range of biological activities:

| Biological Activity | Description |

|---|---|

| Antidepressant Effects | Demonstrated efficacy in preclinical models for mood disorders due to its action on serotonin receptors. |

| Anti-inflammatory Properties | Exhibits potential as an anti-inflammatory agent by modulating cytokine release. |

| Antimicrobial Activity | Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antibiotic. |

Case Studies and Experimental Data

- Antidepressant Activity : A study conducted by researchers at the Birla Institute of Technology evaluated the antidepressant properties of various piperazine derivatives, including this compound. The results indicated significant reductions in depressive-like behaviors in animal models when treated with this compound, suggesting its potential utility in treating depression .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential for treating inflammatory diseases .

- Antimicrobial Properties : A recent study explored the antimicrobial activity against Mycobacterium tuberculosis. This compound showed promising results with an IC50 value indicating effective inhibition of bacterial growth .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions. Common methods include:

- Oxidation : Converting the piperazine derivative into more reactive forms.

- Reduction : Producing amines or other reduced derivatives that may exhibit enhanced biological activity.

This compound serves as a precursor for developing more complex derivatives that may possess improved pharmacological profiles.

Q & A

Q. What are the recommended methods for synthesizing N-(4-chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide and its derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted piperazines and chlorophenyl carboxamides. For example, derivatives can be synthesized by reacting 1-(4-chlorophenyl)piperazine with pyridinyl carbonyl chlorides under anhydrous conditions in dichloromethane or tetrahydrofuran. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of piperazine to acyl chloride), using triethylamine as a base to scavenge HCl, and refluxing at 50–60°C for 6–12 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.992 Å, b = 9.978 Å, c = 31.197 Å, and β = 92.50°. Data collection uses a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018 yields R₁ = 0.058 and wR₂ = 0.223. The piperazine ring adopts a chair conformation, and intermolecular N–H···O hydrogen bonds stabilize the lattice .

Q. How do substituents on the piperazine and aryl rings influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance metabolic stability and target binding (e.g., CYP5122A1 inhibition in Leishmania spp.) .

- Pyridine vs. pyrimidine substitution : Pyridine improves solubility, while pyrimidine increases π-π stacking with hydrophobic enzyme pockets.

- Carboxamide linker : Critical for dopamine D3 receptor selectivity; removal reduces affinity by >100-fold .

Table 2 : Substituent Effects on Bioactivity

| Derivative | Substituent | EC₅₀ (µM) | Target |

|---|---|---|---|

| A6 (4-Cl-phenyl) | 4-Cl | 1.2 | PARP inhibition |

| 18e (CF₃) | 3,5-bis(trifluoromethyl) | 2.8 | Leishmania CYP51 |

Q. What computational strategies are employed to predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Using AutoDock Vina or Schrödinger Glide, dock the compound into crystal structures (e.g., PDB: 3QE1 for CYP51). Protonation states are adjusted at pH 7.4, and flexible side chains are allowed.

- MD Simulations : GROMACS or AMBER is used for 100-ns trajectories to assess binding stability. Key interactions include hydrogen bonds with Glu304 and hydrophobic contacts with Phe78 .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy (ΔG ~ -45 kcal/mol for top poses) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., K562 for Abl kinase) and normalize to positive controls (e.g., imatinib for IC₅₀ comparisons) .

- Metabolic Stability Testing : Compare hepatic microsomal half-lives (e.g., human vs. murine) to explain species-specific discrepancies.

- Structural Validation : Re-examine stereochemistry (e.g., SC-XRD vs. NMR NOE) to rule out enantiomer-driven activity differences .

Q. What experimental approaches are used to evaluate enzyme inhibition kinetics?

- Methodological Answer :

- Fluorometric Assays : Monitor CYP51 activity using 7-ethoxy-4-trifluoromethylcoumarin (ETC) as a substrate. Measure fluorescence (λₑₓ = 410 nm, λₑₘ = 535 nm) over 30 minutes .

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with nonlinear regression (GraphPad Prism).

- Ki Calculation : Use Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Kₘ)) for competitive inhibitors .

Key Challenges & Methodological Pitfalls

- Crystallization Variability : Solvent polarity (e.g., DMF vs. ethanol) can alter crystal packing, leading to conflicting space group assignments. Always confirm via SC-XRD .

- Synthetic Byproducts : Amide bond hydrolysis under acidic conditions may yield undesired piperazine intermediates. Use TLC monitoring and inert atmospheres during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.